molecular formula C24H25BrN2O3S B297224 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide

Cat. No. B297224
M. Wt: 501.4 g/mol
InChI Key: XFHDHQAAAOCLMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide, also known as BMS-986142, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. It has been shown to selectively inhibit the activity of TYK2, a member of the Janus kinase family of enzymes that play a key role in the immune response.

Mechanism of Action

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide selectively inhibits the activity of TYK2, which is involved in the signaling pathways of several cytokines that play a role in the immune response. By inhibiting TYK2, 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide has been shown to effectively reduce inflammation and prevent disease progression in preclinical models of autoimmune disease. It has also been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide is its selectivity for TYK2, which reduces the risk of off-target effects. However, one limitation of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide is its relatively short half-life, which may require frequent dosing in clinical trials.

Future Directions

There are several potential future directions for research on 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide. One area of interest is the development of combination therapies that target multiple cytokine signaling pathways. Another potential direction is the investigation of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide in other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies are needed to evaluate the safety and efficacy of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide in clinical trials.

Synthesis Methods

The synthesis of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide involves several steps, starting with the reaction of 4-bromobenzenesulfonyl chloride with 4-methylbenzylamine to form the corresponding sulfonamide. This is followed by the reaction of the sulfonamide with 2,6-dimethylphenylacetic acid to form the final product.

Scientific Research Applications

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide has been extensively studied in preclinical models of autoimmune disease, where it has been shown to effectively reduce inflammation and prevent disease progression. In particular, it has been shown to be effective in models of rheumatoid arthritis, lupus, and psoriasis.

properties

Molecular Formula

C24H25BrN2O3S

Molecular Weight

501.4 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C24H25BrN2O3S/c1-17-7-9-20(10-8-17)15-27(31(29,30)22-13-11-21(25)12-14-22)16-23(28)26-24-18(2)5-4-6-19(24)3/h4-14H,15-16H2,1-3H3,(H,26,28)

InChI Key

XFHDHQAAAOCLMM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=C(C=CC=C2C)C)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=C(C=CC=C2C)C)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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